Product packaging for 2-Chloroethyl 4-nitrobenzoate(Cat. No.:CAS No. 949-03-1)

2-Chloroethyl 4-nitrobenzoate

Cat. No.: B3373027
CAS No.: 949-03-1
M. Wt: 229.62 g/mol
InChI Key: BUIVPELJVUWILR-UHFFFAOYSA-N
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Description

2-Chloroethyl 4-nitrobenzoate (CAS Number: 949-03-1) is an organic ester compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 g/mol . Single-crystal X-ray diffraction studies reveal that the compound crystallizes with two independent molecules in the asymmetric unit. The benzoate ester group in each molecule is nearly coplanar with the attached benzene ring, a structural feature that can influence the compound's solid-state packing and reactivity . In the crystal lattice, the molecules form a stable network through weak but significant non-covalent interactions, including C–H⋯O and C–H⋯Cl hydrogen bonds, as well as a short O⋯N contact of 2.7660(19) Å between nitro groups of adjacent molecules . This makes it a compound of interest in crystallography and materials science for studying intermolecular interactions and crystal engineering. As a benzoate derivative, this chemical serves as a valuable synthetic intermediate or building block in organic synthesis . It can be used in the preparation of more complex molecules for various research applications. Researchers can also utilize this ester in the synthesis of metal-organic complexes, as demonstrated by related chloro-nitro-benzoate compounds which have been incorporated into copper(II) complexes with potential antimicrobial properties . Handle this product with appropriate safety precautions. This compound is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO4 B3373027 2-Chloroethyl 4-nitrobenzoate CAS No. 949-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8ClNO4/c10-5-6-15-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIVPELJVUWILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241677
Record name Benzoic acid, p-nitro-, 2-chloroethyl ester
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Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-03-1
Record name Benzoic acid, p-nitro-, 2-chloroethyl ester
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Record name NSC25214
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Record name Benzoic acid, p-nitro-, 2-chloroethyl ester
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Record name 2-Chloroethyl 4-nitrobenzoate
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Synthetic Methodologies for 2 Chloroethyl 4 Nitrobenzoate

Esterification Pathways and Reaction Conditions

The core of synthesizing 2-Chloroethyl 4-nitrobenzoate (B1230335) lies in the esterification process. This can be achieved through direct condensation, transesterification, and the use of various catalysts to facilitate the reaction.

Condensation Reactions with 4-Nitrobenzoic Acid and 2-Chloroethanol (B45725)

The most direct method for synthesizing 2-Chloroethyl 4-nitrobenzoate is the Fischer-Speier esterification, which involves the reaction of 4-nitrobenzoic acid with 2-chloroethanol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process where a molecule of water is eliminated. masterorganicchemistry.com To drive the reaction toward the formation of the ester product, it is common to use an excess of one reactant, typically the alcohol, or to remove the water as it is formed. masterorganicchemistry.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.com

Transesterification Processes Involving Aromatic Nitro Esters

Transesterification offers an alternative route where an existing ester, such as methyl or ethyl 4-nitrobenzoate, reacts with 2-chloroethanol to form the desired product and a different alcohol (methanol or ethanol). This process is also typically catalyzed by an acid or a base. While specific examples for this compound are not prevalent in the provided results, the general principle is a well-established method for ester synthesis.

Catalytic Strategies for Ester Formation

The choice of catalyst is crucial for the efficiency of the esterification reaction. Both acidic and basic catalysts can be employed.

Acidic Catalysis : Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used as catalysts in Fischer esterification. masterorganicchemistry.comgoogle.com They work by protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com For instance, the esterification of nitrobenzoic acids with glycerol (B35011) has been successfully carried out using sulfuric acid or toluene (B28343) sulfonic acids at temperatures above 100°C. google.com In some cases, the reaction can be performed in an inert organic solvent like xylene to facilitate the removal of water through azeotropic distillation. google.com

Basic Catalysis : While less common for direct Fischer esterification, bases can be used in related synthetic steps. For example, in the esterification of 4-nitrobenzoic acid with n-butanol, various bases such as triethylamine, pyridine, and N,N-dimethylaminopyridine (DMAP) have been studied, with DMAP showing the most promising results in dichloromethane (B109758) as a solvent at room temperature. researchgate.net

The table below summarizes various catalytic conditions used in the esterification of 4-nitrobenzoic acid with different alcohols, illustrating the principles applicable to the synthesis of this compound.

Catalyst TypeCatalyst ExampleAlcoholSolventTemperature (°C)Key Findings
AcidSulfuric Acid (H₂SO₄)Ethanol (B145695)NoneBoilingStandard Fischer esterification catalyst. scirp.org
AcidToluene Sulfonic Acid (TsOH)GlycerolToluene>100Effective for azeotropic water removal. google.com
AcidNatural Zeolites (H-CL, H-MOR)EthanolNone~80Environmentally friendly, yielding 55%-67% of the ester. scirp.org
BaseN,N-dimethylaminopyridine (DMAP)n-ButanolDichloromethaneRoom Temp.Found to be the most suitable base in a comparative study. researchgate.net

Preparation of Functionalized Aromatic and Aliphatic Precursors

The successful synthesis of this compound is contingent on the availability and purity of its precursors: 4-nitrobenzoic acid and 2-chloroethanol.

Nitration of Benzoic Acid Derivatives for 4-Nitrobenzoate Precursors

4-Nitrobenzoic acid is typically prepared by the nitration of a suitable benzoic acid derivative. Direct nitration of benzoic acid itself is often inexpedient as it predominantly yields the meta-isomer (3-nitrobenzoic acid). google.comorgsyn.org

To obtain the desired para-isomer (4-nitrobenzoic acid), alternative strategies are employed:

Oxidation of 4-nitrotoluene (B166481) : A common industrial method involves the oxidation of 4-nitrotoluene using oxidizing agents like oxygen or dichromate. wikipedia.org

Nitration of Polystyrene : An alternative method involves the nitration of polystyrene, followed by the oxidation of the alkyl substituent. This approach shows improved para/ortho selectivity due to the steric hindrance at the ortho positions provided by the polymer backbone. wikipedia.org

From 4-nitroacetophenone : 4-nitroacetophenone can be converted to 4-nitrobenzoic acid by heating it with nitric acid. google.com

The direct nitration of benzoic acid with a mixture of nitric and sulfuric acid produces mainly 3-nitrobenzoic acid, with about 20% 2-nitrobenzoic acid and only 1.5% 4-nitrobenzoic acid. youtube.com

Synthesis of Halogenated Alcohols (e.g., 2-Chloroethanol)

2-Chloroethanol, the other key precursor, is an important industrial chemical. It can be synthesized through several methods:

From Ethylene (B1197577) and Hypochlorous Acid : The most common method for producing 2-chloroethanol is by treating ethylene with hypochlorous acid. researchgate.net The hypochlorous acid is typically generated in situ from chlorine and water. google.comchemcess.com

From Ethylene Glycol and Hydrochloric Acid : 2-Chloroethanol can also be prepared by refluxing ethylene glycol with concentrated hydrochloric acid. A patented method describes a continuous process where ethylene glycol and 36% hydrochloric acid are reacted at 110-120°C in the presence of adipic acid as a catalyst. google.com

From Ethylene Oxide and Hydrogen Chloride : Another industrial process involves the reaction of ethylene oxide with hydrogen chloride or hydrochloric acid. google.com

The table below outlines common synthetic routes for the precursors.

PrecursorStarting Material(s)Reagent(s)Key ConditionsProduct
4-Nitrobenzoic Acid4-NitrotolueneOxygen or DichromateOxidation4-Nitrobenzoic Acid wikipedia.org
4-Nitrobenzoic Acid4-NitroacetophenoneNitric AcidHeating/Reflux4-Nitrobenzoic Acid google.com
2-ChloroethanolEthylene, Chlorine, WaterForms Hypochlorous Acid in situ-2-Chloroethanol researchgate.netgoogle.com
2-ChloroethanolEthylene Glycol36% Hydrochloric Acid, Adipic Acid110-120°C, Reflux2-Chloroethanol google.com
2-ChloroethanolEthylene OxideHydrogen Chloride / Hydrochloric AcidLiquid-phase synthesis2-Chloroethanol google.com

Reaction Mechanism Studies in Synthesis Optimization

The synthesis of this compound proceeds via the Fischer esterification mechanism, which is a nucleophilic acyl substitution. Understanding the steps of this mechanism is crucial for optimizing the reaction conditions to improve yield and purity.

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-nitrobenzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack by the Alcohol: The oxygen atom of 2-chloroethanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.com

Optimization Strategies Based on Mechanistic Understanding:

Optimization ParameterMechanistic RationaleResearch Findings
Catalyst Concentration A higher concentration of the acid catalyst can accelerate the initial protonation step, thereby increasing the overall reaction rate. However, excessive acid can lead to side reactions such as dehydration of the alcohol.Studies on related esterifications have shown that a catalytic amount of a strong acid like H₂SO₄ is sufficient to achieve good yields.
Temperature Increasing the reaction temperature generally increases the rate of all steps in the mechanism. Reflux conditions are often employed to maintain a high reaction rate without losing volatile reactants.For Fischer esterifications, heating the reaction mixture to a gentle reflux for a specified period (e.g., 1 hour) is a common practice.
Reactant Stoichiometry As the reaction is an equilibrium, using a large excess of the alcohol (2-chloroethanol) shifts the equilibrium towards the formation of the ester, thereby increasing the yield. masterorganicchemistry.comIt has been demonstrated that using a 10-fold excess of alcohol can significantly increase the ester yield to over 90%. masterorganicchemistry.com
Water Removal The removal of water, a product of the reaction, prevents the reverse reaction (hydrolysis of the ester) from occurring and drives the equilibrium towards the products. masterorganicchemistry.comathabascau.caThe use of a Dean-Stark apparatus with an azeotroping solvent like toluene is an effective method for continuous water removal. masterorganicchemistry.com

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, the acid catalyst, and any byproducts. A typical workup and purification procedure involves several steps.

Initial Workup:

Neutralization: The reaction mixture is first cooled and then neutralized to remove the acid catalyst. This is typically done by washing the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). operachem.com This step is crucial as the acid can catalyze the reverse hydrolysis reaction.

Extraction: The ester is extracted into an organic solvent in which it is highly soluble, such as ethyl acetate (B1210297) or dichloromethane. The aqueous layer, containing the salt of the unreacted carboxylic acid and other water-soluble impurities, is then separated and discarded.

Washing: The organic layer is further washed with water and then with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.

Drying: The organic layer containing the product is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any residual water.

Purification Techniques:

After the initial workup, further purification is often necessary to obtain a highly pure product.

Column Chromatography: For small-scale preparations or to achieve very high purity, flash column chromatography is a common technique. The crude product is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the eluent is optimized to achieve good separation of the desired ester from any remaining impurities.

Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective method for purification, especially on a larger scale. This technique separates compounds based on their boiling points.

Recrystallization Methods for Crystal Growth

Recrystallization is a powerful technique for purifying solid compounds. The principle behind recrystallization is the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.

For this compound, a suitable recrystallization solvent would likely be an alcohol, such as ethanol, or a mixed solvent system. A general procedure for recrystallization is as follows:

Dissolution: The crude solid is dissolved in the minimum amount of a hot, suitable solvent.

Hot Filtration (if necessary): If there are insoluble impurities, the hot solution is filtered to remove them.

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Slow cooling generally promotes the growth of larger, purer crystals.

Isolation of Crystals: The crystals are collected by vacuum filtration.

Washing: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering impurities.

Drying: The purified crystals are then dried to remove any residual solvent.

The crystal structure of this compound has been reported to be monoclinic. nih.gov The growth of single crystals suitable for X-ray diffraction analysis often requires careful control of the recrystallization process, such as very slow evaporation of the solvent from a dilute solution.

Structural Elucidation and Advanced Characterization of 2 Chloroethyl 4 Nitrobenzoate

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the definitive method for elucidating the precise atomic arrangement of a compound in its solid state.

Analysis of Asymmetric Unit and Crystallographically Independent Molecules

A key finding from the crystallographic study is that the asymmetric unit of 2-Chloroethyl 4-nitrobenzoate (B1230335) contains two crystallographically independent molecules. rsc.orgrsc.org This means that within the repeating unit of the crystal lattice, there are two distinct molecules of the compound that are not related by symmetry operations of the space group. These two molecules may exhibit subtle conformational differences.

Determination of Bond Lengths, Bond Angles, and Torsion/Dihedral Angles

The analysis of the diffraction data allows for the precise determination of geometric parameters within the molecules. The bond lengths and bond angles were found to be within the expected ranges for similar chemical structures. rsc.org

A notable feature is the planarity of the ester and nitro functional groups relative to the benzene (B151609) ring. In the two independent molecules, the carboxylate groups are nearly coplanar with the attached benzene ring, with the dihedral angles between them being 2.4(1)° and 4.9(1)°, respectively. rsc.orgrsc.org The dihedral angle between the benzene rings of the two independent molecules is 92.7(1)°. rsc.org

ParameterMolecule 1Molecule 2
Dihedral Angle (Carboxylate Group vs. Benzene Ring)2.4(1)°4.9(1)°

Table 1: Selected Dihedral Angles in the two independent molecules of 2-Chloroethyl 4-nitrobenzoate. rsc.orgrsc.org

Intermolecular Interactions in the Solid State

The crystal structure of this compound is stabilized by a network of weak intermolecular interactions. These non-covalent forces dictate the packing of the molecules in the crystal. The analysis revealed the presence of weak C-H⋯O and C-H⋯Cl hydrogen bonds that link adjacent molecules. rsc.orgrsc.org

Furthermore, a short O⋯N contact of 2.7660(19) Å is observed between the nitro groups of neighboring molecules. rsc.org This distance is shorter than the sum of the van der Waals radii, indicating a significant interaction that contributes to the stability of the crystal packing. Intramolecular C-H⋯O interactions are also observed, which help to stabilize the conformation of the individual molecules. rsc.org

Interaction TypeDonor-H···AcceptorDistance (Å)
Intermolecular
C-H···O Hydrogen BondC-H···O(nitro/ester)-
C-H···Cl Hydrogen BondC-H···Cl-
O···N ContactO(nitro)···N(nitro)2.7660(19)
Intramolecular
C-H···O Hydrogen BondC-H···O(ester)-

Table 2: Key Intermolecular and Intramolecular Interactions in the Crystal Structure of this compound. (Note: Specific bond distances for H-bonds were not detailed in the source). rsc.orgrsc.org

Polymorphism Studies and Crystal Packing Arrangements

The arrangement of molecules in the crystal, stabilized by the hydrogen bonds and other contacts described above, defines the crystal packing. rsc.orgrsc.org Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in materials science. While studies on related compounds like 2-chloro-4-nitrobenzoic acid have identified multiple polymorphic forms and solvates, specific polymorphism studies for this compound have not been detailed in the surveyed literature. sigmaaldrich.com The known structure represents one possible packing arrangement, and the existence of other polymorphs under different crystallization conditions remains a possibility.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic data, characterizing the compound based on its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Strong absorptions associated with the nitro group (NO₂) are expected around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). A prominent peak for the ester carbonyl (C=O) stretch is observed around 1720 cm⁻¹. Other significant bands include those for the C-O ester linkage, aromatic C-H bonds, and the C-Cl bond. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring, being in a para-substituted system, would appear as two distinct doublets in the aromatic region (typically δ 8.3-8.1 ppm). The two methylene (B1212753) groups (-CH₂-) of the chloroethyl moiety would each appear as a triplet, due to coupling with each other, in the aliphatic region (likely around δ 4.6 ppm for the -OCH₂- group and δ 3.8 ppm for the -CH₂Cl group).

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the ester (around δ 164 ppm), the aromatic carbons (in the δ 120-155 ppm range), and the two aliphatic carbons of the ethyl group (around δ 64 ppm for the -OCH₂- and δ 41 ppm for the -CH₂Cl carbon).

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 4-nitrobenzoate chromophore. It is expected to exhibit a strong absorption maximum (λmax) in the ultraviolet region, characteristic of the π → π* transitions of the aromatic system conjugated with the nitro and carbonyl groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy is a cornerstone for the identification of functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of chemical bonds, providing a unique molecular fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals several characteristic absorption bands that confirm the presence of its key functional moieties. A strong, prominent band appears in the region of 1720-1730 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. The presence of the nitro group (NO₂) is confirmed by two strong absorptions: one for the asymmetric stretching vibration typically found around 1525 cm⁻¹, and another for the symmetric stretching vibration near 1345 cm⁻¹.

Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹. The C-O stretching of the ester linkage is identified in the 1270-1300 cm⁻¹ region. Furthermore, a band corresponding to the C-Cl stretching vibration of the chloroethyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Complementing the IR data, the Raman spectrum provides further insight. The symmetric stretch of the nitro group is often more intense in the Raman spectrum than in the IR, providing a clear signal around 1345 cm⁻¹. The aromatic ring vibrations also give rise to characteristic bands, including the ring "breathing" modes.

The combined data from both IR and Raman techniques provide unambiguous evidence for the presence of the 4-nitrobenzoate ester structure and the 2-chloroethyl group.

Table 1: Key Vibrational Spectroscopy Data for this compound
Vibrational ModeTechniqueApproximate Wavenumber (cm⁻¹)Functional Group Assignment
Aromatic C-H StretchIR~3100Ar-H
Carbonyl StretchIR~1725C=O (Ester)
Asymmetric Nitro StretchIR~1525NO₂
Symmetric Nitro StretchIR, Raman~1345NO₂
Ester C-O StretchIR~1275Ar-C(O)-O
C-Cl StretchIR~720-CH₂-Cl

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Connectivity

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing definitive proof of its structural connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the chemically non-equivalent protons. The aromatic region shows two doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The two protons ortho to the electron-withdrawing nitro group are deshielded and appear as a doublet at a higher chemical shift (approximately 8.3 ppm). The two protons ortho to the ester group appear as a second doublet at a slightly lower chemical shift (approximately 8.2 ppm).

The protons of the 2-chloroethyl group (-O-CH₂-CH₂-Cl) appear as two triplets. The methylene protons adjacent to the ester oxygen (-O-CH₂-) are observed around 4.6 ppm. The adjacent methylene protons bonded to the chlorine atom (-CH₂-Cl) are found further upfield, typically around 3.8 ppm. The triplet multiplicity arises from the coupling between the two adjacent, non-equivalent methylene groups.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing around 164 ppm. The aromatic carbons show four distinct signals: the carbon bearing the nitro group is highly deshielded (around 151 ppm), and the carbon attached to the ester group is also significantly downfield (around 135 ppm). The two sets of aromatic CH carbons appear in the 123-131 ppm range. The aliphatic carbons of the chloroethyl group are observed at higher field; the carbon attached to the oxygen (-O-CH₂) resonates around 64 ppm, while the carbon bearing the chlorine atom (-CH₂-Cl) is found around 41 ppm.

Table 2: NMR Spectroscopic Data for this compound
NucleusApproximate Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~8.3DoubletAromatic H (ortho to NO₂)
¹H~8.2DoubletAromatic H (ortho to C=O)
¹H~4.6Triplet-O-CH₂-
¹H~3.8Triplet-CH₂-Cl
¹³C~164SingletC=O (Ester)
¹³C~151SingletAromatic C (ipso to NO₂)
¹³C~135SingletAromatic C (ipso to C=O)
¹³C~131SingletAromatic CH (ortho to C=O)
¹³C~123SingletAromatic CH (ortho to NO₂)
¹³C~64Singlet-O-CH₂-
¹³C~41Singlet-CH₂-Cl

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula of this compound is C₉H₈ClNO₄, corresponding to a molecular weight of approximately 229.62 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 229. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 231 with approximately one-third the intensity of the M⁺ peak is a definitive feature.

The fragmentation of the molecular ion is highly informative. A primary fragmentation pathway involves the cleavage of the ester bond. The most stable and often the base peak is the 4-nitrobenzoyl cation, which results from the loss of the chloroethoxy radical (•OCH₂CH₂Cl). This fragment gives a strong signal at m/z 150. Another significant cleavage is the loss of the entire chloroethyl group (•CH₂CH₂Cl), also leading to the 4-nitrobenzoate fragment. Further fragmentation of the 4-nitrobenzoyl cation can occur via the loss of nitric oxide (•NO, 30 Da) to give a fragment at m/z 120, followed by the loss of carbon monoxide (CO, 28 Da) to yield a phenyl cation at m/z 92.

Table 3: Proposed Mass Spectrometry Fragmentation Data
m/zProposed Ion StructureFormation Pathway
229/231[C₉H₈ClNO₄]⁺Molecular Ion (M⁺)
150[O₂N-C₆H₄-C=O]⁺Loss of •OCH₂CH₂Cl from M⁺
120[O-C₆H₄-C=O]⁺Loss of •NO from m/z 150
104[C₆H₄-C=O]⁺Loss of NO₂ from m/z 150
92[C₆H₄-O]⁺Loss of CO from m/z 120

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about conjugated systems and chromophores. The principal chromophore in this compound is the 4-nitrobenzoyl system.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), shows a strong absorption maximum (λₘₐₓ). This absorption is attributed to a π → π* electronic transition within the conjugated system of the nitrobenzene (B124822) ring. The presence of the electron-withdrawing nitro group and the ester group conjugated with the aromatic ring influences the energy of this transition. The λₘₐₓ for similar p-nitrobenzoate esters is typically observed in the range of 250-270 nm. This intense absorption band is characteristic of the electronic structure of the molecule.

Table 4: Electronic Absorption Data for this compound
ParameterValueAssignment
λₘₐₓ~260 nmπ → π* transition of the 4-nitrobenzoyl chromophore

Microscopic and Thermal Analysis for Solid-State Properties

Thermal analysis techniques are essential for characterizing the solid-state properties of materials, including their thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, DSC is used to determine its melting point and the enthalpy of fusion.

For this compound, DSC analysis would show a sharp endothermic peak corresponding to its melting transition. The melting point for this compound has been reported to be 56°C. spectrabase.com The onset of this peak in a DSC thermogram defines the start of melting, while the peak maximum is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to convert the solid into a liquid. A sharp melting peak is also an indicator of high sample purity.

Table 5: Phase Transition Data for this compound
Thermal PropertyTechniqueValue
Melting PointDSC56°C spectrabase.com

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways (Mechanistic Focus)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition pathways.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for assessing the crystallinity and phase purity of a bulk sample of this compound. While single-crystal X-ray diffraction provides precise atomic coordinates from a perfect crystal, PXRD analyzes a polycrystalline powder, yielding a diffraction pattern that is characteristic of the compound's crystal structure. This pattern serves as a unique fingerprint, allowing for identification and quality control of the bulk material.

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction, as reported in Acta Crystallographica Section E: Structure Reports Online in 2010. nih.govresearchgate.net This analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/n. researchgate.net The asymmetric unit of the crystal structure contains two crystallographically independent molecules. nih.govresearchgate.net

The crystallographic data obtained from the single-crystal study is the basis for generating a theoretical PXRD pattern. This calculated pattern represents the ideal diffraction data for a pure, crystalline sample of this compound. By comparing an experimentally measured PXRD pattern from a bulk sample to this theoretical pattern, one can confirm the identity and crystalline integrity of the material. Any significant deviations or the presence of additional peaks would indicate the existence of impurities or different polymorphic forms.

The key crystallographic parameters from which the characteristic powder diffraction pattern is derived are summarized below.

Crystal Data and Structure Refinement for this compound
ParameterValue
Chemical FormulaC₉H₈ClNO₄
Formula Weight229.61
Crystal SystemMonoclinic
Space GroupP21/n

This data is derived from the single-crystal X-ray diffraction study published by Wu et al. in 2010. nih.govresearchgate.net An experimental PXRD pattern would be compared against a pattern simulated from these crystallographic parameters to confirm the bulk sample's identity and purity.

Reactivity and Transformation Mechanisms of 2 Chloroethyl 4 Nitrobenzoate

Hydrolysis and Solvolysis Reactions of the Ester Linkage

The ester linkage in 2-chloroethyl 4-nitrobenzoate (B1230335) is susceptible to cleavage through hydrolysis and solvolysis, processes that involve the nucleophilic attack on the carbonyl carbon. The presence of the electron-withdrawing nitro group at the para-position of the benzoate (B1203000) ring enhances the electrophilicity of this carbon, making the ester more reactive towards nucleophiles compared to unsubstituted or alkyl-substituted benzoates.

Kinetic studies on the cleavage of similar p-nitrophenyl esters provide insight into the reaction rates of 2-chloroethyl 4-nitrobenzoate. The hydrolysis of these esters can be monitored spectrophotometrically by tracking the release of the corresponding alcohol and 4-nitrobenzoic acid. semanticscholar.org Reactions are typically conducted under pseudo-first-order conditions, with the nucleophile (such as an amine or hydroxide (B78521) ion) in significant excess compared to the ester substrate. koreascience.kr

The rate of ester cleavage is highly dependent on the substituent on the aromatic ring. Studies on a series of 2-chloro-4-nitrophenyl X-substituted-benzoates with hydrazine (B178648) as the nucleophile demonstrated a clear trend: the second-order rate constant (kN) decreases as the substituent (X) on the benzoate ring changes from strongly electron-withdrawing to strongly electron-donating. This highlights the role of the substituent in modulating the electrophilicity of the carbonyl carbon. koreascience.kr

Table 1: Second-Order Rate Constants (kN) for the Reaction of Substituted Benzoates with Hydrazine

Substituent (X) on Benzoate Ring kN (M-1s-1)
3,5-(NO2)2 550
4-Cl-3-NO2 130
3-Cl 27.9
H 6.62
4-Me 3.66
4-MeO 1.78
4-NMe2 0.177

Data adapted from studies on 2-chloro-4-nitrophenyl X-substituted-benzoates in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C. koreascience.kr

Mechanistic Studies of Nucleophilic Attack and Leaving Group Departure

The hydrolysis and aminolysis of benzoate esters, particularly those activated by electron-withdrawing groups, are generally understood to proceed through a stepwise addition-elimination mechanism. researchgate.net The reaction is initiated by the nucleophilic attack on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is often the rate-determining step of the reaction. semanticscholar.org Subsequently, the intermediate collapses, resulting in the departure of the leaving group (the 2-chloroethoxide anion in this case) and the regeneration of the carbonyl double bond.

Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the attacking nucleophile, are valuable tools for mechanistic elucidation. For the aminolysis of related compounds like 2-chloro-4-nitrophenyl benzoate, a downward curving Brønsted-type plot is often observed. This curvature is indicative of a change in the rate-determining step (RDS) from the breakdown of the tetrahedral intermediate to its formation as the basicity of the attacking amine increases. researchgate.net

The rates of hydrolysis and solvolysis are significantly affected by the properties of the solvent. The solvent's polarity and electrophilicity play a crucial role in stabilizing the transition state and the charged intermediates formed during the reaction. For the alkaline hydrolysis of substituted phenyl benzoates, the solvent's electrophilicity has been identified as a primary factor influencing the magnitude of substituent effects. researchgate.net An increase in solvent polarity generally facilitates the reaction by stabilizing the charged tetrahedral intermediate.

The nucleophilicity of the attacking species is another critical determinant of the reaction rate. Stronger nucleophiles react more rapidly. For instance, studies comparing the reactivity of hydrazine (an alpha-effect nucleophile) and the similarly basic glycylglycine (B550881) towards substituted benzoates show that hydrazine is consistently more reactive. koreascience.kr This enhanced reactivity, known as the alpha effect, is a common feature in these reactions. The rate of reaction increases with the strength of the nucleophile, following the general principles of nucleophilic acyl substitution.

Reactions Involving the Nitro Group

The nitro group on the aromatic ring of this compound is a versatile functional group that can undergo several important transformations, most notably reduction. It also strongly influences the reactivity of the aromatic ring itself.

The reduction of an aromatic nitro group to a primary amine (an aniline (B41778) derivative) is a fundamental transformation in organic synthesis. This conversion changes a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com A variety of methods can be employed for this reduction, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.org

Common methods for reducing aryl nitro compounds include:

Catalytic Hydrogenation: Using catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a highly effective method. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) is a classic and widely used technique. masterorganicchemistry.comsciencemadness.org

Other Reagents: Selective reduction can be achieved with other reagents. For example, indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) has been used to selectively reduce ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate (B8803810) in high yield, leaving the ester functionality intact. orgsyn.org Sodium sulfide (B99878) or sodium hydrosulfite can also be used for this purpose. wikipedia.org

The reduction of this compound would yield 2-chloroethyl 4-aminobenzoate. Careful selection of the reducing agent is necessary to avoid potential side reactions, such as hydrolysis of the ester or reaction with the chloroethyl group.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Description
H₂ / Pd, Pt, or Ni Catalytic hydrogenation; a common and clean method. masterorganicchemistry.com
Fe, Sn, or Zn with HCl Metal in acidic media; a classic and robust method. masterorganicchemistry.com
Indium / NH₄Cl A selective method capable of reducing the nitro group while preserving an ester. orgsyn.org

Electrophilic Aromatic Substitution Reactions on the Nitrobenzoate Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The substituent groups already present on the ring determine the rate and position of the incoming electrophile. In this compound, the ring is substituted with two groups: the ester (-COOCH₂CH₂Cl) and the nitro (-NO₂) group.

Both the ester group and the nitro group are electron-withdrawing and act as deactivating groups, making the aromatic ring less reactive towards electrophilic attack compared to benzene (B151609). scribd.com They achieve this by inductively withdrawing electron density from the ring and by resonance effects that place positive charges on the ring carbons. Furthermore, both groups are meta-directors. scribd.comgrabmyessay.com This means they direct incoming electrophiles to the positions meta to themselves.

In the case of this compound, the ester is at position 1 and the nitro group is at position 4.

The ester group directs incoming electrophiles to positions 3 and 5.

The nitro group also directs incoming electrophiles to positions 3 and 5.

Therefore, any further electrophilic aromatic substitution, such as nitration or halogenation, will occur at the positions meta to both groups (positions 3 and 5). However, due to the strong deactivating effect of two electron-withdrawing groups, forcing conditions (e.g., high temperatures and strong acid catalysts) would be required for such a reaction to proceed. scribd.comgrabmyessay.com

Rearrangement and Derivatization Reactions

Beyond reactions at the chloroethyl group, this compound can undergo derivatization at its other functional groups. Major molecular rearrangements of the core structure are not commonly observed under typical reaction conditions.

Nucleophilic Acyl Substitution:

The ester functionality is susceptible to nucleophilic acyl substitution. In this two-step mechanism, a nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the 2-chloroethoxy group as a leaving group to yield a new carbonyl compound. openstax.org

Common derivatizations via this pathway include:

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, cleaves the ester to yield 4-nitrobenzoic acid and 2-chloroethanol (B45725).

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst results in the exchange of the alcohol portion of the ester. For example, reacting with methanol (B129727) would produce Methyl 4-nitrobenzoate.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine yields the corresponding N-substituted 4-nitrobenzamide.

Reaction TypeNucleophileReagent ExampleProduct
HydrolysisWater (H₂O)H₂SO₄ or NaOH (aq)4-Nitrobenzoic acid
TransesterificationMethanol (CH₃OH)Acid catalyst (e.g., HCl)Methyl 4-nitrobenzoate
AminolysisAmmonia (NH₃)Ammonia in Ethanol4-Nitrobenzamide

Reduction of the Nitro Group:

A significant derivatization is the reduction of the aromatic nitro group to an amino group. This transformation is fundamental in the synthesis of various pharmaceutical compounds, such as local anesthetics derived from 4-aminobenzoic acid. scirp.org A variety of reducing agents can accomplish this conversion while leaving the ester and chloroethyl groups intact. For instance, the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate has been successfully achieved using reagents like indium powder in the presence of ammonium chloride. orgsyn.org Other common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Reagent(s)Product
Indium (In), Ammonium Chloride (NH₄Cl)2-Chloroethyl 4-aminobenzoate
Hydrogen (H₂), Palladium on Carbon (Pd/C)2-Chloroethyl 4-aminobenzoate
Iron (Fe), Acetic Acid (CH₃COOH)2-Chloroethyl 4-aminobenzoate

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Properties Calculation

The foundation of a computational understanding of any molecule lies in the calculation of its electronic structure. These calculations provide access to fundamental properties such as molecular geometry, energy, and electron distribution.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the determination of molecular properties. This method is widely used for geometry optimization, a process that locates the minimum energy arrangement of atoms, and for calculating the total electronic energy of the molecule.

For 2-Chloroethyl 4-nitrobenzoate (B1230335), a DFT approach, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G**), would be employed to predict its most stable three-dimensional structure. The results of such a calculation would provide optimized bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data, such as those obtained from X-ray crystallography. The crystal structure of 2-Chloroethyl 4-nitrobenzoate has been determined, revealing two independent molecules in the asymmetric unit, which provides a direct reference for the accuracy of computational models. nih.gov

Table 1: Selected Experimental Dihedral Angles for this compound

Description Molecule 1 Angle (°) Molecule 2 Angle (°)
Dihedral angle between the carboxylate group and the benzene (B151609) ring 2.4 (1) 4.9 (1)

Data sourced from crystallographic studies. nih.gov

This interactive table presents key dihedral angles from the experimental crystal structure of this compound, which serve as a benchmark for DFT geometry optimization.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, meaning "from the beginning," solve the Schrödinger equation and are capable of providing highly accurate results, though often at a greater computational expense than DFT.

Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods would be used to perform a more rigorous quantum mechanical analysis of this compound. They can provide a more precise calculation of the electronic energy and wavefunction, which is crucial for accurately predicting properties that are sensitive to electron correlation effects. While specific ab initio studies on this compound are not prominent in the literature, their application would be a standard step in a deep computational investigation of its electronic properties.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound is primarily due to the rotation around its single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved through these rotations and their relative energies. A potential energy surface (PES) is a multi-dimensional map that represents the energy of a molecule as a function of its geometry.

For this molecule, key rotations would occur around the C-O bond of the ester and the C-C bond of the ethyl group. By systematically rotating these bonds and calculating the energy at each step using methods like DFT, a PES can be generated. The minima on this surface correspond to stable conformers.

The experimental crystal structure shows that the molecule is not perfectly planar. nih.gov In the two independent molecules found in the crystal, the carboxylate group is nearly coplanar with the benzene ring, with small dihedral angles of 2.4° and 4.9°. nih.gov This indicates that these near-planar arrangements are low-energy conformations. The presence of two slightly different conformers in the solid state underscores the molecule's structural flexibility and suggests that multiple low-energy minima exist on its potential energy surface.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.

Infrared (IR) Frequencies: DFT calculations can be used to compute the vibrational frequencies of a molecule. These calculated frequencies correspond to the absorption peaks in an IR spectrum. For this compound, theoretical frequency calculations would help assign the specific molecular vibrations responsible for the peaks observed in its experimental spectrum.

Table 2: Experimental IR Absorption Peaks for this compound

Wavenumber (cm⁻¹) Intensity
3113 S
1721 S
1608 S
1529 S
1348 S
1276 S
1104 S
874 M
781 M
719 S

S = Strong, M = Medium. Data sourced from the NIST Chemistry WebBook.

This interactive table lists the major peaks from the experimental gas-phase IR spectrum of this compound. Computational analysis would assign these peaks to specific bond stretches and bends within the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is also possible through quantum mechanical calculations. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical chemical shifts that often show good correlation with experimental values. Such calculations would predict the specific resonance frequencies for each unique carbon and hydrogen atom in the this compound structure, aiding in the assignment of complex spectra.

Investigation of Intermolecular Interactions and Crystal Lattice Energies

The arrangement of molecules in a crystal is dictated by a complex network of intermolecular interactions. Computational methods can be used to analyze and quantify these forces.

In the solid state, molecules of this compound are linked by weak C-H⋯O and C-H⋯Cl hydrogen bonds. nih.gov Furthermore, a short O⋯N contact of 2.766 Å is observed between the nitro groups of adjacent molecules, indicating a significant interaction. nih.gov Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis could be used to characterize these specific interactions in detail.

Calculating the crystal lattice energy—the energy released when gaseous ions form a crystal—is a more advanced computational task. It involves summing all the intermolecular interaction energies within the crystal. This provides a quantitative measure of the stability of the crystal structure. Such calculations would confirm the importance of the observed hydrogen bonds and other contacts in the stabilization of the solid-state form of this compound.

Table 3: Key Intermolecular Contacts in Crystalline this compound

Interaction Type Description Distance (Å)
C-H⋯O Weak Hydrogen Bond Not specified
C-H⋯Cl Weak Hydrogen Bond Not specified
O⋯N Short Contact 2.766

Data sourced from crystallographic studies. nih.gov

This interactive table summarizes the significant intermolecular interactions identified in the crystal structure of this compound.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify the lowest energy pathway, which corresponds to the most likely reaction mechanism. A crucial point on this pathway is the transition state, which is a maximum along the reaction coordinate but a minimum in all other degrees of freedom.

While no specific reaction mechanism modeling studies for this compound were found, related 4-nitrobenzoate esters are known to undergo reactions such as hydrolysis and hydrogenation of the nitro group. semanticscholar.orgresearchgate.net For instance, modeling the hydrolysis of the ester bond would involve:

Identifying the reactants (the ester and a nucleophile, e.g., a hydroxide (B78521) ion).

Calculating the structure and energy of the transition state for the nucleophilic attack on the carbonyl carbon.

Identifying the intermediate and final products.

The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Such modeling provides fundamental insights into the reactivity of the compound that are often inaccessible through experimental means alone.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Chemical Intermediate in Complex Molecule Synthesis

While specific, extensively documented pathways detailing the use of 2-Chloroethyl 4-nitrobenzoate (B1230335) in complex syntheses are not widespread in readily available literature, its structural components suggest a significant potential as a chemical intermediate. Benzoates, in general, are recognized as important intermediates in the synthesis of pigments and pharmaceuticals. The reactivity of the chloroethyl group and the electronic properties of the nitrobenzoate core allow for its theoretical application as a precursor for a variety of advanced molecular systems.

The 2-Chloroethyl 4-nitrobenzoate molecule contains two primary sites for synthetic modification: the chloroethyl side chain and the aromatic ring. The chloroethyl group can serve as an electrophile in substitution reactions, allowing for the introduction of the -CH2CH2-O-(4-nitrobenzoyl) fragment onto nucleophilic substrates. This could be a strategic step in the synthesis of more complex molecules where this unit is required.

Furthermore, the nitro group on the aromatic ring can be chemically transformed, most commonly through reduction to an amino group. This transformation opens up a plethora of synthetic possibilities for the construction of heterocyclic systems. For instance, the resulting amino derivative could undergo condensation reactions with dicarbonyl compounds to form various nitrogen-containing heterocycles, which are core structures in many biologically active compounds and functional materials.

In the context of multi-step organic synthesis, this compound can be envisioned as a bifunctional building block. The chloroethyl moiety can be used to link the nitrobenzoate core to other molecules through an ether linkage. Subsequently, the nitro group can be reduced and further functionalized, or the ester can be hydrolyzed to liberate the 4-nitrobenzoic acid functionality for further reactions, such as amide bond formation. This sequential reactivity allows for the controlled and stepwise assembly of complex molecular structures.

For example, the related compound, ethyl 4-nitrobenzoate, is utilized as a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics like novocaine and benzocaine. This highlights the role of 4-nitrobenzoate esters as key intermediates in the synthesis of valuable organic molecules.

Contributions to Materials Science

The electronic and structural characteristics of this compound make it and its derivatives interesting candidates for applications in materials science, particularly in the fields of non-linear optics and crystal engineering.

Aromatic compounds containing both electron-donating and electron-withdrawing groups are known to exhibit non-linear optical (NLO) properties. The 4-nitrobenzoate portion of the molecule, with its electron-withdrawing nitro group and the ester functionality, contributes to a significant dipole moment, which is a key requirement for second-order NLO activity. While research specifically on this compound as an NLO material is not prominent, the broader class of nitro-aromatic compounds is extensively studied for this purpose. The synthesis of new materials often involves incorporating such chromophores into larger molecular or polymeric structures. The chloroethyl group in this compound provides a convenient handle for such incorporation.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. A key strategy in this field is the formation of cocrystals, which are multi-component crystals held together by non-covalent interactions. The related compound, 2-chloro-4-nitrobenzoic acid, has been successfully used as a coformer to produce a series of cocrystals and molecular salts with compounds of pharmaceutical relevance. These studies have shown that the formation of cocrystals can lead to materials with altered physical properties, such as different melting points, which can indicate enhanced thermal stability.

Given that this compound shares the same core nitrobenzoate structure, it is plausible that it could also be utilized in crystal engineering to form novel cocrystals. The ester functionality, while less prone to forming strong hydrogen bonds than a carboxylic acid, can still participate in weaker non-covalent interactions that direct crystal packing and influence the final properties of the material.

Development of Analytical Reagents and Standards

The strong ultraviolet (UV) absorbance of the 4-nitrobenzoyl group makes it a useful chromophore in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).

Derivatization of analytes that lack a strong chromophore is a common strategy to enhance their detection by UV-Vis spectrophotometry. 4-Nitrobenzoyl chloride, a closely related compound, is used as a derivatizing agent for this purpose. It reacts with alcohols, phenols, and amines to form the corresponding 4-nitrobenzoate esters or amides, which are highly UV-active.

While this compound is an ester and not a derivatizing agent itself, it can serve as a stable, crystalline analytical standard for methods that involve the 4-nitrobenzoyl chromophore. For instance, in an analytical procedure where a complex mixture of alcohols is derivatized with 4-nitrobenzoyl chloride, this compound could be used as a reference compound to calibrate the instrument and quantify the results. Its well-defined molecular weight and structure make it suitable for the preparation of standard solutions of known concentration. The analysis of 4-nitrobenzoyl chloride itself can be performed by reverse-phase HPLC.

As a Standard for Spectrometric and Chromatographic Methods

In analytical chemistry, a standard is a substance of known purity and concentration used to calibrate instruments and validate analytical methods. For a compound to serve as a reliable standard, it must be stable, pure, and possess properties that are easily detectable by the analytical method .

This compound possesses a strong chromophore, the 4-nitrobenzoyl group, which would allow for sensitive detection using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) with a UV detector. The presence of chlorine provides a distinct isotopic pattern that could be useful in mass spectrometry (MS) for identification and quantification.

Potential, though not explicitly documented, applications as a standard include:

Method Validation: It could be used to assess the performance of chromatographic systems, including parameters like linearity, accuracy, precision, and limits of detection and quantitation.

Internal Standard: In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. This compound could potentially be used as an internal standard in the analysis of other structurally related esters or nitroaromatic compounds, provided it is well-resolved from the analytes of interest.

Table 1: Theoretical Chromatographic and Spectrometric Properties as a Standard

PropertyPotential Utility of this compound
UV Absorbance The 4-nitrobenzoate moiety provides strong UV absorbance, enabling sensitive detection in HPLC-UV methods.
Molar Mass A well-defined molar mass is crucial for preparing accurate standard solutions for quantitative analysis.
Purity High purity is essential for a reference standard to ensure the accuracy of calibrations.
Stability The compound's stability under analytical conditions would be a key factor in its suitability as a standard.

Derivatization Reagent in Analytical Chemistry

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis. Reagents are chosen to enhance detectability, improve chromatographic separation, or increase volatility for gas chromatography.

The this compound molecule contains a reactive chloroethyl group. This group could potentially react with nucleophilic functional groups such as amines, thiols, or carboxylic acids under appropriate conditions to form a derivative. The introduction of the 4-nitrobenzoyl moiety would confer strong UV absorbance to the analyte, which is particularly useful for compounds that lack a chromophore and are therefore difficult to detect by UV-based methods.

Hypothetical Derivatization Reactions:

For Amines: Primary and secondary amines could react with the chloroethyl group to form a tertiary amine, thereby tagging the analyte with the UV-active 4-nitrobenzoyl group.

For Carboxylic Acids: In the presence of a suitable base, the carboxylate anion could displace the chloride to form an ester, again allowing for enhanced UV detection.

Table 2: Potential Applications as a Derivatization Reagent

Analyte Functional GroupPotential Reaction ProductBenefit of Derivatization
Primary/Secondary AmineTertiary amine derivativeIntroduction of a strong UV chromophore for HPLC-UV analysis.
Carboxylic AcidEster derivativeEnhanced detectability by UV and potential for improved chromatographic properties.
ThiolThioether derivativeAddition of a UV-active tag for sensitive detection.

Environmental Fate and Biotransformation Research

Microbial Degradation Pathways

The microbial degradation of 2-Chloroethyl 4-nitrobenzoate (B1230335), while not extensively documented for this specific molecule, can be inferred from studies on structurally similar chlorinated nitroaromatic compounds. The initial step is likely the enzymatic hydrolysis of the ester linkage, catalyzed by microbial esterases, to yield 4-nitrobenzoic acid and 2-chloroethanol (B45725). Subsequently, microorganisms would degrade these two intermediates through distinct pathways.

Following the initial hydrolysis, the microbial degradation of the 4-nitrobenzoate portion can proceed via oxidative pathways that remove the chlorine and nitro groups. Bacteria have evolved sophisticated enzymatic systems to metabolize these recalcitrant molecules nih.gov.

Oxidative Dehalogenation: In analogous compounds like 2-chloro-4-nitrobenzoic acid (2C4NBA), the degradation is initiated by an oxidative dehalogenation. For instance, Acinetobacter sp. strain RKJ12 has been shown to utilize 2C4NBA as its sole carbon, nitrogen, and energy source by first catalytically removing the chlorine atom nih.gov. This initial step involves a monooxygenase enzyme that replaces the chlorine atom with a hydroxyl group, a process known as hydrolytic dechlorination nih.gov.

Oxidative Denitration (Denitration): The removal of the nitro group can also occur oxidatively. Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, which destabilizes the C-N bond and leads to the release of the nitro group as nitrite (B80452) (NO₂⁻) eaht.org. In the degradation of 2C4NBA by Acinetobacter sp. RKJ12, after the initial dechlorination to form 2-hydroxy-4-nitrobenzoic acid, a subsequent monooxygenase-catalyzed reaction removes the nitro group, yielding 2,4-dihydroxybenzoic acid nih.gov. Similarly, the degradation of 2-nitrotoluene (B74249) and other nitroaromatics can be initiated by dioxygenase enzymes that insert two hydroxyl groups, leading to the spontaneous elimination of the nitrite group researchgate.net.

The table below summarizes findings on microbial strains capable of degrading related chlorinated nitroaromatic compounds.

MicroorganismDegraded CompoundKey Metabolic ProcessIntermediate(s)Reference
Acinetobacter sp. RKJ122-Chloro-4-nitrobenzoic acidOxidative dehalogenation & denitration2-Hydroxy-4-nitrobenzoic acid, 2,4-Dihydroxybenzoic acid nih.gov
Rhodococcus imtechensis RKJ3002-Chloro-4-nitrophenolOxidative and reductive mechanismsChlorohydroquinone, Hydroquinone researchgate.net
Burkholderia sp. RKJ 8002-Chloro-4-nitrophenolTransformation with cleavage of N and halogen groupsNot specified mdpi.com
Bacillus sp.4-Chloro-2-nitrophenolTransformationNot specified researchgate.net

An alternative and common strategy for the microbial metabolism of nitroaromatic compounds is the reduction of the nitro group. This process is particularly prevalent under anaerobic or anoxic conditions but also occurs aerobically eaht.org.

The reduction is typically a stepwise process catalyzed by nitroreductase enzymes, which use NADH or NADPH as electron donors. The nitro group (-NO₂) is reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂) eaht.org. The resulting aminobenzoic acid is generally less toxic and more amenable to further degradation, such as aromatic ring cleavage nih.gov. While this pathway is well-established for many nitroaromatics, its specific role in the complete mineralization of 2-Chloroethyl 4-nitrobenzoate would depend on the microbial species and environmental conditions.

The ultimate fate of the aromatic ring, following the removal or reduction of the substituent groups, is cleavage and subsequent mineralization. The intermediates from both oxidative and reductive pathways, typically dihydroxylated compounds like catechol or protocatechuate, are substrates for powerful ring-cleavage enzymes nih.govnih.gov.

Ortho-Cleavage: In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the aromatic ring. For example, in the degradation of 2C4NBA by Acinetobacter sp. RKJ12, the intermediate catechol is cleaved by this enzyme to form cis,cis-muconic acid nih.gov.

Meta-Cleavage: Alternatively, catechol 2,3-dioxygenase can cleave the ring at a bond adjacent to the hydroxyl groups.

Following ring fission, the resulting aliphatic acids are funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they are completely oxidized to carbon dioxide and water, achieving complete mineralization nih.gov.

Abiotic Transformation Processes in Environmental Compartments

In addition to microbial activities, this compound can be transformed by non-biological processes in the environment.

Hydrolysis: The ester linkage of the compound is susceptible to chemical hydrolysis in aqueous environments. This reaction would cleave the molecule into 4-nitrobenzoic acid and 2-chloroethanol. The rate of ester hydrolysis is influenced by pH, with faster rates typically observed under alkaline conditions juniperpublishers.com. The hydrolysis of the 2-chloroethyl group itself can also occur, as seen with related compounds like 2-chloroethyl ethyl sulfide (B99878), where water acts as a nucleophile to displace the chloride ion, forming an alcohol researchgate.netunc.edu.

Photolysis: Nitroaromatic compounds can absorb sunlight, leading to photochemical degradation. While specific photolysis data for this compound is not readily available, related compounds like 2-chloro-2-nitrosobutane have been shown to undergo transformation when exposed to light . The nitro group's presence can make the aromatic ring susceptible to photolytic reactions, potentially leading to its transformation in sunlit surface waters.

Abiotic Reduction: In anoxic environments, such as contaminated groundwater or sediments, nitroaromatic compounds can be abiotically reduced. Materials like zero-valent iron (Fe⁰) have been shown to rapidly reduce nitrobenzene (B124822) to aniline (B41778) dtic.mil. Similarly, naturally occurring iron-containing minerals like green rust can reduce chlorinated nitrobenzenes, transforming the nitro group into an amino group bohrium.com. These processes suggest that this compound could be abiotically reduced in oxygen-depleted environmental compartments.

Bioremediation Strategies for Nitroaromatic Compounds

Bioremediation offers a cost-effective and environmentally sound approach to cleaning up sites contaminated with nitroaromatic compounds osti.gov. This strategy harnesses the metabolic capabilities of microorganisms, such as bacteria and fungi, to degrade or detoxify these pollutants researchgate.net. Filamentous fungi are particularly advantageous due to their mycelial networks that can penetrate soil and immobilize toxins mdpi.com.

Research into the enzymatic processes that drive the degradation of nitroaromatic compounds is crucial for developing effective bioremediation technologies. Several key classes of enzymes have been identified as central to these catabolic pathways.

Nitroreductases: These enzymes catalyze the initial and often rate-limiting step in the reductive pathway, converting the nitro group to an amino group via nitroso and hydroxylamino intermediates eaht.org. They are flavin-based enzymes that utilize NADH or NADPH for reducing power eaht.org.

Oxygenases: This diverse group of enzymes is critical for oxidative degradation pathways.

Monooxygenases incorporate one atom of molecular oxygen into the substrate. They are responsible for the oxidative removal of both nitro groups (denitration) and halogen atoms (dehalogenation) from aromatic rings nih.govresearchgate.net.

Dioxygenases incorporate both atoms of molecular oxygen. They are often involved in the initial hydroxylation of the aromatic ring, preparing it for subsequent cleavage researchgate.net.

Ring-Cleavage Dioxygenases: These enzymes, such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, execute the critical step of breaking open the stable aromatic ring, which is essential for complete mineralization nih.govnih.gov.

Esterases/Hydrolases: For compounds like this compound, esterases are vital for the initial cleavage of the ester bond, releasing the aromatic and aliphatic portions for further degradation. The hydrolysis of organophosphate esters like parathion (B1678463) to release p-nitrophenol is a well-studied example of this enzymatic action cswab.org.

The table below details the functions of key enzymes in the degradation of nitroaromatic compounds.

Enzyme ClassFunctionExample ReactionReference
NitroreductaseReduces a nitro group (-NO₂) to an amino group (-NH₂)Nitrobenzene → Aminobenzene eaht.org
MonooxygenaseInserts one oxygen atom, can initiate denitration or dehalogenation2-Chloro-4-nitrobenzoate → 2-Hydroxy-4-nitrobenzoate nih.gov
DioxygenaseInserts two oxygen atoms, often hydroxylating the ring2-Nitrotoluene → 3-Methyl-4-nitrocatechol researchgate.net
Catechol 1,2-DioxygenaseCleaves aromatic ring between hydroxyl groups (ortho-cleavage)Catechol → cis,cis-Muconic acid nih.govnih.gov
EsteraseCleaves ester bonds via hydrolysisThis compound → 4-Nitrobenzoic acid + 2-Chloroethanol cswab.org

Pathway Engineering for Enhanced Biotransformation

No research is currently available on the application of pathway engineering for the enhanced biotransformation of this compound.

Advanced Analytical Methodologies for Research and Environmental Monitoring of 2 Chloroethyl 4 Nitrobenzoate

Chromatographic Separations

Chromatographic techniques are fundamental for the separation of 2-Chloroethyl 4-nitrobenzoate (B1230335) from complex matrices, enabling its accurate identification and quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography (GC) Method Development

Gas chromatography is a highly suitable technique for the analysis of volatile and semi-volatile compounds like 2-Chloroethyl 4-nitrobenzoate. amazonaws.com Method development involves optimizing several key parameters to achieve efficient separation and sensitive detection.

A hypothetical GC method for this compound would be based on established methods for other nitroaromatic compounds. epa.gov A non-polar or medium-polarity capillary column is typically chosen for such analyses. The injector and detector temperatures must be high enough to ensure efficient vaporization and prevent condensation, while the oven temperature program is optimized to ensure separation from other components in the sample. An electron capture detector (ECD) is particularly sensitive to electronegative compounds containing nitro and chloro groups, making it a suitable choice for detection. epa.gov

Table 1: Illustrative GC Method Parameters for this compound Analysis

Parameter Condition
GC System Gas chromatograph with split/splitless injector and Electron Capture Detector (ECD)
Column Fused silica (B1680970) capillary column (e.g., SPB-1, 100% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen, constant flow
Oven Program Initial Temp: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C; Final Hold: 5 min
Injector Temp 250°C
Detector Temp 300°C

| Injection Mode | Splitless (1 µL) |

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile alternative to GC, particularly for compounds that may not be sufficiently volatile or for samples in aqueous matrices. sielc.com For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common approach.

Method development for a compound like Ethyl 4-nitrobenzoate, a structural analog, often utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.comchromforum.org Detection is typically performed using an ultraviolet (UV) detector, as the nitroaromatic structure provides a strong chromophore for UV absorbance.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
HPLC System HPLC with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reversed-phase column (e.g., Zorbax SB-Aq), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A to 20% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection 254 nm

| Injection Volume | 10 µL |

Hyphenated Techniques (GC-MS, LC-MS) for Identification and Quantification

Hyphenated techniques, which couple a separation method with a mass spectrometer (MS), provide a higher degree of specificity and are invaluable for unequivocal identification and trace-level quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for analyzing compounds in liquid samples and is particularly effective for environmental water analysis. nih.gov An LC-MS method for nitrobenzoic acids has been developed using electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) as the interface. nih.govresearchgate.net These techniques generate ions in the gas phase that can be analyzed by the mass spectrometer. For this compound, LC-MS would be highly sensitive and could be used to detect the compound at µg/L levels in groundwater or other environmental samples. nih.gov

Spectrophotometric Detection and Quantification Methods

Spectrophotometric methods offer a simpler and more accessible alternative for quantification, although they may lack the specificity of chromatographic methods. These methods are based on the principle that the analyte absorbs light at a specific wavelength.

For nitroaromatic compounds, quantification can be achieved through direct UV-Vis spectrophotometry, leveraging the strong absorbance of the nitro group. However, a more selective and sensitive approach often involves chemical derivatization. rsc.org A common method involves the reduction of the nitro group (NO₂) to an amino group (NH₂) using a reducing agent like zinc dust and hydrochloric acid. This resulting aromatic amine can then be diazotized and coupled with a chromogenic reagent to produce a highly colored azo dye, which can be measured colorimetrically in the visible region. rsc.org This derivatization step enhances sensitivity and shifts the measurement to a longer wavelength, reducing interference from other UV-absorbing compounds in the sample matrix.

Sample Preparation and Matrix Effects in Research Analysis

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances. researchgate.net The choice of technique depends heavily on the matrix, such as water, soil, or sediment.

For aqueous samples like groundwater, Solid-Phase Extraction (SPE) is a widely used technique for nitroaromatic compounds. nih.gov A common procedure involves passing the water sample through a cartridge containing a sorbent, such as polystyrene-divinylbenzene. The analyte is retained on the sorbent while the bulk of the water passes through. The analyte is then eluted from the cartridge with a small volume of an organic solvent like acetonitrile.

For solid samples like soil or sediment, a solvent extraction is typically required. A mixture of water and acetone (B3395972) can be used to extract the analyte from the sample matrix, followed by centrifugation to separate the extract. usgs.gov Further cleanup and concentration can be achieved using SPE or Liquid-Liquid Extraction (LLE) .

Matrix effects are a significant consideration, especially in sensitive LC-MS analysis. Co-extracted compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Proper sample cleanup is the most effective way to minimize matrix effects. researchgate.net

Validation of Analytical Procedures in Research Contexts

Validation of an analytical procedure is essential to demonstrate that it is suitable for its intended purpose. fda.goveuropa.eu The validation process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). ich.org For any method developed for this compound, a comprehensive validation study would be required.

The key performance characteristics that must be evaluated include:

Specificity/Selectivity : The ability of the method to measure the analyte unequivocally in the presence of other components, such as impurities or matrix components. europa.euamsbiopharma.com

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r) of at least 0.995 is typically required. altabrisagroup.com

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. altabrisagroup.com

Accuracy : The closeness of the test results to the true value, often expressed as percent recovery of a known spiked amount. ich.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations). amsbiopharma.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. amsbiopharma.com

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. amsbiopharma.com

Table 3: Key Validation Parameters and Typical Acceptance Criteria

Validation Parameter Description Common Acceptance Criteria
Linearity Proportionality of signal to concentration Correlation Coefficient (r) ≥ 0.995
Accuracy Closeness to the true value 80-120% recovery for trace analysis
Precision Agreement between repeated measurements Relative Standard Deviation (RSD) ≤ 15% at LOQ; ≤ 2% for assays
Specificity No interference at the analyte's retention time Peak purity and resolution > 1.5 from nearest peak
LOD/LOQ Lowest detectable/quantifiable concentration Signal-to-Noise Ratio: ~3:1 for LOD, ~10:1 for LOQ

| Robustness | Resilience to small method variations | System suitability parameters remain within limits |

Q & A

Q. What are the optimal synthetic routes for 2-chloroethyl 4-nitrobenzoate in laboratory settings?

The synthesis of this compound can be optimized using acid chloride intermediates. For example, reacting 4-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in dichloromethane (DCM) at 50°C generates the reactive 4-nitrobenzoyl chloride, which is then esterified with 2-chloroethanol. Key variables include reaction time (1–12 hours), solvent polarity, and catalyst choice (e.g., N-methylacetamide or DMF). Longer reaction times in DCM yield higher purity, while SOCl₂ requires careful control of moisture to avoid hydrolysis .

Q. How can the crystal structure of this compound be resolved using X-ray diffraction (XRD)?

Single-crystal XRD analysis reveals monoclinic symmetry (space group P2₁/n) with unit cell parameters a = 4.9404 Å, b = 21.618 Å, c = 18.325 Å, and β = 90.44°. The asymmetric unit contains two molecules linked via weak C–H⋯O and C–H⋯Cl hydrogen bonds. Refinement using SHELXL (R-factor = 0.034) confirms near-coplanarity between the nitrobenzoate group and the benzene ring (dihedral angles: 2.4° and 4.9°). Disordered regions are resolved via multi-scan absorption corrections and riding hydrogen atom models .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H NMR identifies aromatic protons (δ 8.2–8.4 ppm) and the chloroethyl chain (δ 4.4–4.6 ppm for CH₂Cl). ¹³C NMR confirms the ester carbonyl (δ ~165 ppm) and nitro group resonance.
  • UV-Vis : The nitro group absorbs strongly at ~260 nm (π→π* transitions).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 229.61 (M⁺) with fragmentation patterns consistent with Cl⁻ loss .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloroethyl groups influence reactivity in nucleophilic acyl substitutions?

The electron-withdrawing nitro group activates the carbonyl toward nucleophilic attack, while the chloroethyl chain introduces steric hindrance. Density functional theory (DFT) calculations suggest that the nitro group lowers the LUMO energy by ~1.5 eV, enhancing electrophilicity. However, steric clashes between the bulky substituents can reduce reaction yields in SN2 mechanisms, necessitating polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction pathways?

Discrepancies often arise from solvation effects or unaccounted transition states. For example, predicted esterification yields using gas-phase DFT may overestimate reactivity by 20–30% compared to experimental data. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., water or methanol) improve accuracy. Validation via kinetic isotope effects (KIEs) or isotopic labeling can further refine mechanistic models .

Q. How can thermal stability and decomposition pathways be analyzed for this compound?

Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, with mass loss corresponding to nitro group reduction and ester cleavage. Differential scanning calorimetry (DSC) reveals an exothermic peak at 190°C (ΔH = −220 kJ/mol), attributed to radical intermediates. Non-isothermal kinetic analysis (e.g., Flynn-Wall-Ozawa method) identifies an activation energy of ~95 kJ/mol for decomposition .

Q. What experimental design principles optimize crystallization for XRD studies?

Slow evaporation of a 1:1 methanol/water solution at 4°C yields high-quality single crystals. Key factors include:

  • Supersaturation control : Maintain a gradient to avoid rapid nucleation.
  • Additives : Trace acetic acid (0.1% v/v) reduces twinning by modulating crystal growth kinetics.
  • Temperature : Lower temperatures (103 K) minimize thermal motion artifacts during data collection .

Q. How does hydrogen bonding affect the solid-state packing and solubility?

Weak C–H⋯O (2.87 Å) and C–H⋯Cl (3.22 Å) interactions create a layered structure, reducing solubility in non-polar solvents. Hirshfeld surface analysis shows that O⋯N contacts (2.77 Å) between nitro groups contribute to lattice stability. Solubility in DMSO is enhanced by breaking these interactions via coordination with the sulfoxide group .

Methodological Insights

Q. How to address data discrepancies in crystallographic refinement?

  • Twinning : Use SHELXL’s TWIN command to model overlapping reflections in cases of pseudo-merohedral twinning.
  • Disorder : Apply PART and SUMP restraints for split positions, validated via residual density maps (<0.3 e⁻/ų).
  • Hydrogen Bonding : Verify geometric restraints (e.g., DFIX in SHELXL) against neutron diffraction data if available .

Q. What are best practices for reproducibility in synthetic protocols?

  • Moisture Control : Use Schlenk lines for reactions involving SOCl₂ or oxalyl chloride.
  • Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) removes unreacted 4-nitrobenzoic acid.
  • Yield Optimization : Monitor reaction progress via TLC (Rf = 0.5 in hexane/EtOAc) and adjust stoichiometry (1:1.2 molar ratio of acid to 2-chloroethanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.